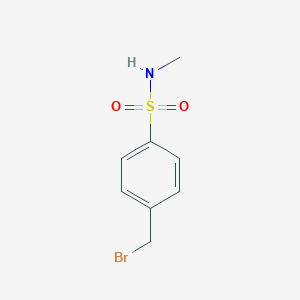

![molecular formula C11H13NS B175107 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] CAS No. 183-31-3](/img/structure/B175107.png)

3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

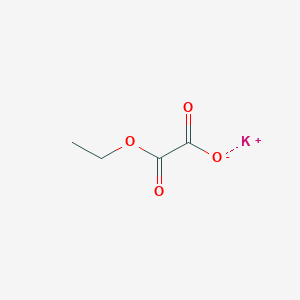

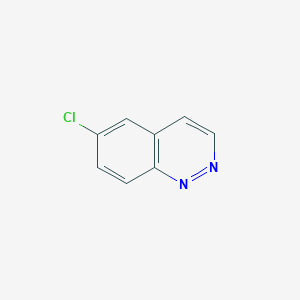

“3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” is a chemical compound with the CAS Number: 183-31-3. Its molecular formula is C11H13NS and it has a molecular weight of 191.3 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” is 1S/C11H13NS/c1-2-6-10-9 (5-1)12-11 (13-10)7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 .Physical And Chemical Properties Analysis

“3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” is a solid substance with a melting point of 50 - 52 degrees Celsius .Scientific Research Applications

Antioxidant and Anticancer Agents

3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] derivatives have been identified as potent antioxidants and potential anticancer agents. For example, specific spiroindolinones with a benzothiazole moiety have shown strong antioxidant activities, such as scavenging DPPH* and ABTS*(+) radicals, reducing power, and inhibiting lipid peroxidation. Additionally, certain compounds within this class demonstrated cytotoxicity against CNS cancer cell lines, highlighting their potential as anticancer agents (Karalı et al., 2010).

Synthesis of Novel Spiro Systems

New biheterocyclic spiro systems, including those containing 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane], have been developed. These systems offer a range of applications in chemical synthesis and drug development. For instance, a method for preparing 3'-methylspiro[1,4-benzodioxin-2(3H),2'(3'H)-benzothiazole] represents a novel approach in the synthesis of biheterocyclic spiro compounds (Dzvinchuk & Lozinsky, 2013).

Catalytic Asymmetric Synthesis

A catalytic asymmetric method for constructing a multi-substituted 3H-spiro[benzofuran-2,1'-cyclopentane] skeleton has been developed. This process involves a one-pot [3+2] cyclization/semipinacol rearrangement sequence, indicating its potential in synthesizing bioactive molecules containing spiro[benzofurancyclopentane] skeleton units (Liu et al., 2019).

Antimicrobial and Antiviral Properties

Compounds containing 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] have shown significant antimicrobial and antiviral properties. Spiroindolinones bearing the benzothiazole moiety have demonstrated efficacy against strains like Staphylococcus aureus and Candida albicans, and weak antitubercular activity against Mycobacterium tuberculosis (Akdemir & Ermut, 2013).

Molecular Docking and Synthesis for Inhibition of MDM2-p53 Interaction

Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, synthesized from 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane], have been studied for their potential in inhibiting the MDM2-p53 interaction. These compounds exhibit cytotoxic properties and antiproliferative activity, suggesting their relevance in tumor suppression research (Giofrè et al., 2016).

Influenza Virus Type B Inhibition

Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione derivatives has demonstrated effectiveness specifically in inhibiting influenza virus type B. This finding is significant in the context of antiviral drug development (Malpani et al., 2013).

Safety and Hazards

The safety information available indicates that “3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .

properties

IUPAC Name |

spiro[3H-1,3-benzothiazole-2,1'-cyclopentane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYZBGVSNIQACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495112 |

Source

|

| Record name | 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183-31-3 |

Source

|

| Record name | 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.